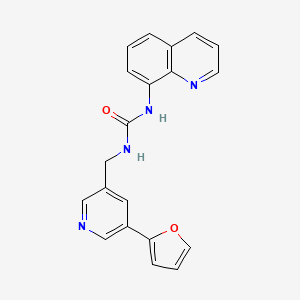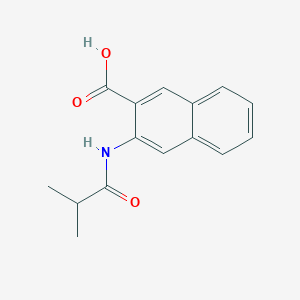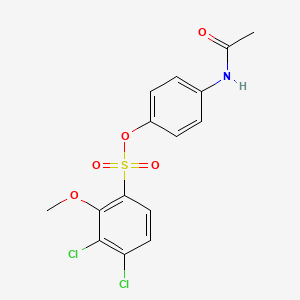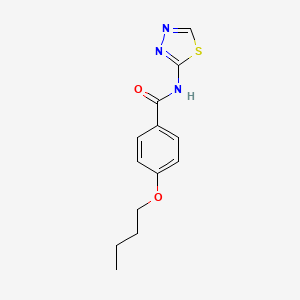
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound might involve complex chemical reactions. For instance, 4-hydroxy-2-quinolones have been synthesized using various synthetic approaches . These methods could potentially be adapted for the synthesis of “1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea”.Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The furan, pyridine, and quinoline moieties contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex. For instance, 4-hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles . These reactions could potentially involve “this compound”.Aplicaciones Científicas De Investigación
Antimicrobial Agents
One research avenue is the development of antimicrobial agents. For example, a study on substituted quinazolines, which share structural motifs with the compound , has shown broad-spectrum antimicrobial activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli (Buha et al., 2012). This suggests that structural analogs or derivatives might be synthesized and tested for antimicrobial properties, leveraging similar pharmacophoric features.
Organic Synthesis and Heterocyclic Chemistry
In organic synthesis, the strategies for constructing heterocyclic compounds are of significant interest. For instance, the synthesis of furo[2,3-b]pyridin-4(1H)-ones and related furoquinolinones via iodocyclization demonstrates the utility of pyridinyl and quinolinyl motifs in constructing complex heterocycles (Aillaud et al., 2006). This methodology could potentially be adapted to synthesize the target compound and explore its applications in medicinal chemistry or material science.
Chemosensors
Another application is in the development of chemosensors. For example, compounds incorporating quinoline and urea functionalities have been investigated for their ability to recognize and bind specific molecules or ions (Dorazco‐González et al., 2010). The structural features of "1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea" could be explored for designing new sensors with specificity towards particular environmental or biological targets.
Fluorescent Dyes and Sensors
The compound's structure is suggestive of potential applications in the design of fluorescent dyes and sensors. For example, pyrazolo[3,4-b]quinoline derivatives have been used as sensors for the fluorescence detection of inorganic cations, showing significant promise in highly polar solvents (Mac et al., 2010). By modifying the compound to introduce or alter functionalities, it may serve as a fluorescent probe for detecting specific ions or molecules in biological or environmental samples.
Propiedades
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(24-17-6-1-4-15-5-2-8-22-19(15)17)23-12-14-10-16(13-21-11-14)18-7-3-9-26-18/h1-11,13H,12H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQYGYMKKCMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2782517.png)
![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2782518.png)
![N-(3-chloro-4-methoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2782519.png)


![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2782525.png)
![2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2782529.png)
![N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2782531.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2782532.png)
![N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2782534.png)
![ethyl 2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2782535.png)

